

Mass Spectrometry Fragmentation Pattern of Cbz-3-vinylpiperidine: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: *B15302823*

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Executive Summary

Cbz-3-vinylpiperidine (Benzyl 3-vinylpiperidine-1-carboxylate) is a critical chiral building block in the synthesis of Cinchona alkaloids, quinuclidine derivatives, and substance P antagonists. Its structural integrity is defined by three moieties: the piperidine core, the vinyl handle at the C3 position, and the benzyloxycarbonyl (Cbz) protecting group.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation behavior. Unlike simple aliphatic amines, Cbz-3-vinylpiperidine exhibits a dual-fragmentation mode driven by the stability of the tropylium ion and the lability of the carbamate linkage. This document compares its performance against Boc-3-vinylpiperidine (a common alternative) and Cbz-4-vinylpiperidine (a regioisomer), offering researchers a robust framework for structural validation.

Chemical Context & Structural Analysis[1][2][3][4][5]

The molecule consists of a nitrogen-containing heterocycle protected by a carbamate. The fragmentation logic follows the "Weakest Link Principle," where the C-O bond of the Cbz group and the alpha-carbons of the piperidine ring are the primary cleavage sites.

Feature	Specification
IUPAC Name	Benzyl 3-vinylpiperidine-1-carboxylate
Formula	C ₁₅ H ₁₉ NO ₂
Exact Mass	245.1416 Da
Key Moieties	Cbz (Protecting Group), Piperidine (Core), Vinyl (Functional Handle)

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the detection of diagnostic ions for structural confirmation.

GC-MS Protocol (Electron Ionization - EI)

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
- Inlet Temperature: 250 °C (Ensure complete volatilization without thermal degradation).
- Column: HP-5ms or equivalent (30 m × 0.25 mm, 0.25 μm film).
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Oven Program:
 - Hold at 100 °C for 1 min.
 - Ramp 15 °C/min to 280 °C.
 - Hold 5 min.
- Ionization Energy: 70 eV (Standard EI).[\[1\]](#)[\[2\]](#)

- Scan Range: m/z 40–300.

LC-MS/MS Protocol (Electrospray Ionization - ESI)[8]

- Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex 6500).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 min.
- Ionization Mode: Positive ESI (+).[3]
- Collision Energy (CE): Stepped 15, 30, 45 eV to observe both parent and deep fragments.

Fragmentation Mechanism Deep Dive

The fragmentation of Cbz-3-vinylpiperidine under EI (70 eV) is dominated by the stability of the benzyl cation, which rearranges to the tropylium ion.

Primary Pathway: The Cbz Signature

The most abundant ion (Base Peak) in the spectrum is almost invariably m/z 91.

- Ionization: Removal of an electron from the carbamate oxygen or the aromatic ring.
- Cleavage: Homolytic cleavage of the benzylic C-O bond.
- Rearrangement: The resulting benzyl cation ($C_7H_7^+$) rearranges to the seven-membered Tropylium ion (m/z 91), a highly stable aromatic system.

Secondary Pathway: Carbamate Degradation

Simultaneous with tropylium formation, the remaining radical cation undergoes decarboxylation.

- $[M]^+$ • (m/z 245)

Loss of Benzyl Radical (91 Da)

m/z 154 (Piperidine-N-carboxylate cation).

- m/z 154

Loss of CO₂ (44 Da)

m/z 110/111 (3-vinylpiperidine species).

Tertiary Pathway: Piperidine Ring Fragmentation

Once the protecting group is stripped, the 3-vinylpiperidine core fragments via

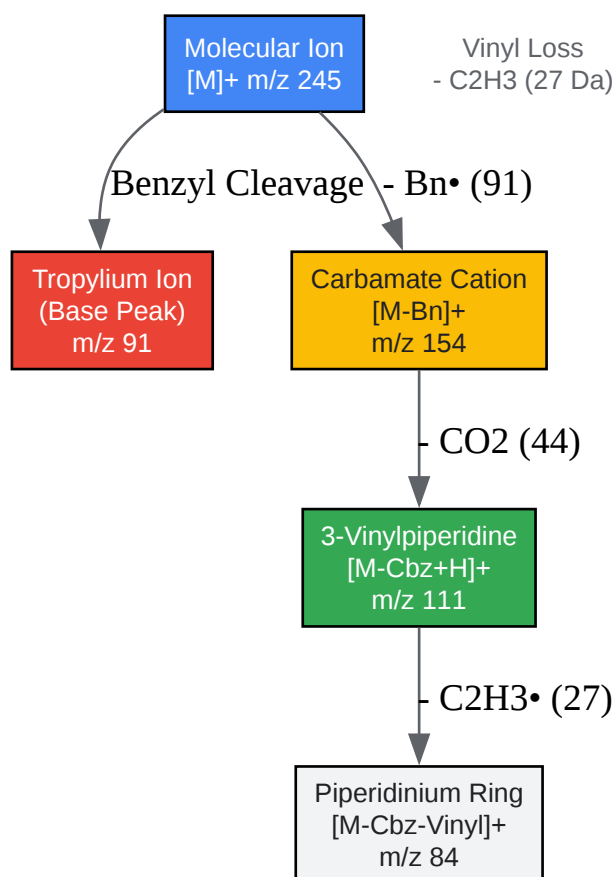
-cleavage.

- m/z 111

Ring opening adjacent to Nitrogen.

- Vinyl Influence: The vinyl group at C3 promotes specific cleavages. Loss of the vinyl radical (C₂H₃•, 27 Da) yields m/z 84 (Piperidinium ion).

Visualization of Fragmentation Pathways



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Figure 1: Mechanistic pathway of Cbz-3-vinylpiperidine fragmentation under Electron Ionization (70 eV).

Comparative Performance Guide

This section objectively compares Cbz-3-vinylpiperidine with its primary alternative (Boc-protected) and its regioisomer (4-vinyl).

Protecting Group Comparison: Cbz vs. Boc

For researchers selecting a protecting group, the MS profile dictates the ease of monitoring reaction progress.

Feature	Cbz-3-vinylpiperidine	Boc-3-vinylpiperidine	Implication for Analysis
Parent Ion	m/z 245 (Visible, stable)	m/z 211 (Weak/Absent)	Cbz is better for MW confirmation.
Base Peak	m/z 91 (Tropylium)	m/z 57 (t-Butyl)	m/z 91 is a universal Cbz marker; m/z 57 is ubiquitous and less specific.
Diagnostic Loss	[M-91] ⁺ (m/z 154)	[M-56] ⁺ (Isobutene loss)	Boc spectra are dominated by the loss of the protecting group alkene.
Thermal Stability	High	Moderate (Degrades >150°C)	Cbz allows for higher GC inlet temperatures without artifact formation.

Regioisomer Differentiation: 3-Vinyl vs. 4-Vinyl

Distinguishing the 3-vinyl isomer from the 4-vinyl isomer is a common analytical challenge.

- 3-Vinylpiperidine: The vinyl group is adjacent to the -carbon.
 - cleavage on the C2 side produces a different mass fragment than cleavage on the C6 side due to asymmetry.
- 4-Vinylpiperidine: The molecule has a plane of symmetry through the Nitrogen and C4.
 - cleavage yields identical initial ring-opened fragments.

Differentiation Strategy: Look for the ratio of m/z 110 to m/z 82.

- 3-Vinyl: Higher abundance of m/z 82 (Loss of ethyl radical equivalent from ring opening) due to proximity of the vinyl group destabilizing the ring.

- 4-Vinyl: More stable molecular ion and cleaner loss of the vinyl group (m/z 245 m/z 218).

Summary of Diagnostic Ions

m/z	Identity	Origin	Relative Abundance (Est.)
245	[M] ^{+•}	Molecular Ion	5–10%
154	[M - PhCH ₂] ⁺	Loss of Benzyl	20–30%
110/111	[M - Cbz] ⁺	Deprotected Amine	15–25%
91	C ₇ H ₇ ⁺	Tropylium (Base Peak)	100%
84	C ₅ H ₁₀ N ⁺	Piperidine Ring (No Vinyl)	40–50%
77	C ₆ H ₅ ⁺	Phenyl Cation	10–15%
65	C ₅ H ₅ ⁺	Cyclopentadienyl (from 91)	5–10%

References

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